Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS No.: 158461-00-8
Cat. No.: VC21260224
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158461-00-8 |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | ethyl 2-amino-5-tert-butylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3 |
| Standard InChI Key | VULBATZCZZZNSX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is C₁₁H₁₇NO₂S, with a molecular weight of 227.33 g/mol . Its IUPAC name, ethyl 2-amino-5-tert-butyl-3-thiophenecarboxylate, reflects the substitution pattern: an amino group (-NH₂) at position 2, a bulky tert-butyl group (-C(CH₃)₃) at position 5, and an ethoxycarbonyl moiety (-COOEt) at position 3. The tert-butyl group introduces significant steric hindrance, influencing both reactivity and solubility.
Key spectral identifiers include:
Crystallographic data remain unreported, but analogous thiophene derivatives exhibit planar aromatic rings with substituents adopting positions that minimize steric clashes .
Synthesis and Manufacturing
While explicit synthetic protocols for ethyl 2-amino-5-tert-butylthiophene-3-carboxylate are scarce, insights can be extrapolated from related thiophene derivatives. A common approach involves reductive amination and sulfonation under controlled conditions. For example, methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 216574-71-9) is synthesized via cyclization of β-keto esters with sulfur sources, followed by nitration and reduction . Similar routes likely apply here, substituting methyl with ethyl groups during esterification.
Table 1: Comparative Synthetic Routes for Thiophene Analogs
The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is another plausible route . Challenges in synthesizing the tert-butyl variant include steric effects during cyclization and purification difficulties due to the compound’s limited solubility.
Physicochemical Properties
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is typically isolated as a powder with 95% purity . Key properties include:
Table 2: Physicochemical Data
The tert-butyl group enhances hydrophobicity compared to propyl or methyl analogs, as evidenced by its higher estimated LogP . This property may improve membrane permeability in biological systems but complicates aqueous-phase reactions.
Reactivity and Functionalization
The compound’s amino and ester groups serve as handles for further derivatization:
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Amino Group: Participates in acylation, sulfonation, or Schiff base formation. For instance, reaction with acyl chlorides yields amides, enhancing stability.
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Ester Group: Hydrolyzable to carboxylic acids under acidic or basic conditions, enabling conversion to more polar derivatives .
Electrophilic substitution on the thiophene ring is hindered by the electron-donating amino group and steric bulk of the tert-butyl substituent. Nitration or halogenation would likely occur at position 4, the least hindered site .
Comparative Analysis of Thiophene Derivatives
The tert-butyl variant’s discontinuation may stem from synthetic complexity or lower demand compared to less hindered analogs .
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